molecular formula C11H11BrN2 B11862581 3-Bromo-N,N-dimethylquinolin-6-amine

3-Bromo-N,N-dimethylquinolin-6-amine

Cat. No.: B11862581
M. Wt: 251.12 g/mol
InChI Key: QUACUCDSXZBYKO-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylquinolin-6-amine is a heterocyclic compound with the molecular formula C11H11BrN2 and a molecular weight of 251.12 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethylquinolin-6-amine typically involves the bromination of N,N-dimethylquinolin-6-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

3-Bromo-N,N-dimethylquinolin-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylquinolin-6-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are still under investigation, but it is believed to modulate key signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N,N-dimethylquinolin-6-amine is unique due to the presence of both the bromine atom at the 3-position and the N,N-dimethylamino group at the 6-position. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

3-bromo-N,N-dimethylquinolin-6-amine

InChI

InChI=1S/C11H11BrN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3

InChI Key

QUACUCDSXZBYKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC(=CN=C2C=C1)Br

Origin of Product

United States

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